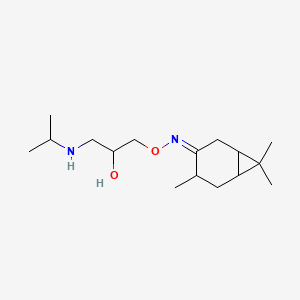
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bicycloheptane ring system with three methyl groups and an oxime functional group attached to a hydroxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime typically involves multiple steps One common method starts with the preparation of the bicycloheptanone core, which can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the attachment of the hydroxypropyl chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime or hydroxypropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydroxypropyl chain can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-: This compound shares the same bicyclic core but lacks the oxime and hydroxypropyl groups.
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: Similar structure with a hydroxyl group instead of the oxime.
Bicyclo(4.1.0)hept-3-ene, 3,7,7-trimethyl-: Contains a double bond in the bicyclic ring system.
Uniqueness
The presence of the oxime and hydroxypropyl groups in Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime distinguishes it from similar compounds. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
148022-37-1 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
1-(propan-2-ylamino)-3-[(Z)-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene)amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15- |
InChIキー |
GHSWZIUBMCEJFV-SDXDJHTJSA-N |
異性体SMILES |
CC\1CC2C(C2(C)C)C/C1=N/OCC(CNC(C)C)O |
正規SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















